Oral Bioavailability: Sitamaquine vs. Parenteral Amphotericin B in Clinical Visceral Leishmaniasis
Sitamaquine is an orally active 8-aminoquinoline, enabling once-daily oral administration, in direct contrast to amphotericin B, which requires intravenous infusion every other day for 30 days. In a randomized Phase II study comparing oral sitamaquine (2 mg/kg/day for 21 days, n=41) to intravenous amphotericin B (1 mg/kg every other day for 30 days, n=20), both regimens achieved clinical cure at day 180: sitamaquine demonstrated 85% cure (95% CI: 70.8–94.4%) versus amphotericin B at 95% cure (95% CI: 75.1–99.9%) [1]. The oral administration route of sitamaquine represents a fundamental differentiator for procurement in research contexts where parenteral administration is impractical or cost-prohibitive.
| Evidence Dimension | Route of administration and clinical cure rate at day 180 |
|---|---|
| Target Compound Data | Oral sitamaquine 2 mg/kg/day × 21 days: 85% cure (95% CI: 70.8–94.4%) |
| Comparator Or Baseline | Intravenous amphotericin B 1 mg/kg every other day × 30 days: 95% cure (95% CI: 75.1–99.9%) |
| Quantified Difference | Sitamaquine cure rate 10 percentage points lower than amphotericin B, but with oral vs. intravenous administration advantage |
| Conditions | Randomized, open-label Phase II study in Bihar, India; patients with confirmed visceral leishmaniasis; cure defined as absence of parasites at day 180 |
Why This Matters
For research programs requiring an orally bioavailable antileishmanial compound with validated human pharmacokinetic data, sitamaquine provides a directly comparable efficacy benchmark against the parenteral standard of care, enabling oral-dosing experimental designs.
- [1] Sundar S, Sinha PK, Dixon SA, et al. Pharmacokinetics of oral sitamaquine taken with or without food and safety and efficacy for treatment of visceral leishmaniasis: a randomized study in Bihar, India. Am J Trop Med Hyg. 2011;84(6):892-900. View Source
